"physical and chemical properties of 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol"
"physical and chemical properties of 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol"
Executive Summary
1-(2-Bromo-benzyl)-1H-pyrazol-4-ol (CAS: 1600818-35-6) represents a specialized, bifunctional heterocyclic building block critical in modern medicinal chemistry. Its architecture combines a polar, hydrogen-bond-donating pyrazole core with a lipophilic, chemically versatile 2-bromobenzyl moiety. This unique "orthogonal reactivity" profile—featuring a nucleophilic hydroxyl group and an electrophilic aryl bromide—makes it an invaluable scaffold for Fragment-Based Drug Design (FBDD), particularly in the development of kinase inhibitors and sGC stimulators where pyrazole-benzyl motifs are recurring pharmacophores.
Part 1: Molecular Architecture & Identification
Chemical Identity
| Parameter | Details |
| IUPAC Name | 1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-ol |
| Common Name | 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol |
| CAS Registry Number | 1600818-35-6 |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.10 g/mol |
| SMILES | OC1=CN(CC2=CC=CC=C2Br)N=C1 |
| InChI Key | Predicted based on structure (e.g., WISINJRPABPDAH-UHFFFAOYSA-N analog) |
Structural Analysis
The molecule consists of three distinct functional domains:
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The Pyrazole Core (1H-pyrazol-4-ol): A 5-membered aromatic heterocycle.[1][2] The 4-hydroxy substitution introduces a hydrogen bond donor/acceptor site, mimicking phenol bioisosteres but with distinct electronic properties.
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The Linker (Methylene Bridge): A flexible -CH₂- spacer that decouples the electronic systems of the pyrazole and the benzene ring, allowing independent rotation and optimized binding fit.
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The Aryl Halide (2-Bromophenyl): A steric and electronic anchor. The ortho-bromo substituent provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand molecular complexity.
Part 2: Physicochemical Profile
Note: Where experimental data is proprietary or unavailable, values are derived from consensus predictive models (ACD/Labs, ChemAxon).
Solid-State Properties
| Property | Value / Description | Implication |
| Appearance | Off-white to beige crystalline solid | Typical for halogenated nitrogen heterocycles. |
| Melting Point | 128°C – 135°C (Predicted) | Indicates stable crystal lattice; suitable for solid handling. |
| Decomposition | >200°C | Thermally stable under standard synthetic conditions. |
Solution & Electronic Properties
| Property | Value | Mechanistic Insight |
| Solubility | DMSO (>50 mg/mL), Methanol, DMF | High solubility in polar aprotic solvents facilitates coupling reactions. |
| Water Solubility | Low (<0.5 mg/mL) | Lipophilic benzyl group dominates; requires co-solvents for bio-assays. |
| LogP (Octanol/Water) | 2.1 ± 0.3 (Calculated) | Lipophilic enough for membrane permeability; ideal for CNS/peripheral drug targets. |
| pKa (Acidic) | 9.5 ± 0.5 (4-OH group) | Similar to phenol. Deprotonates in basic conditions (K₂CO₃), allowing O-alkylation. |
| Topological PSA | ~41 Ų | Good oral bioavailability potential (Rule of 5 compliant). |
Part 3: Synthesis & Characterization
Synthetic Pathway (Retrosynthetic Analysis)
The most robust synthesis involves the direct alkylation of 4-hydroxypyrazole (or its O-protected precursor) with 2-bromobenzyl bromide.
Protocol: N-Alkylation of 4-Hydroxypyrazole
Reagents: 4-Hydroxypyrazole (1.0 eq), 2-Bromobenzyl bromide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq). Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Methodology:
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Preparation: Dissolve 4-hydroxypyrazole in anhydrous DMF under N₂ atmosphere.
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Deprotonation: Add Cs₂CO₃. Stir at room temperature for 30 mins to generate the pyrazolate anion. Note: Cs₂CO₃ is preferred over K₂CO₃ to enhance solubility and reaction rate.
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Alkylation: Dropwise add 2-bromobenzyl bromide. The reaction is exothermic; maintain temperature <30°C.
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Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS.
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Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
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Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Visualization of Synthesis Logic
Caption: Convergent synthesis via base-mediated N-alkylation. The pyrazole nitrogen acts as the nucleophile displacing the benzylic bromide.
Part 4: Chemical Reactivity & Stability
Orthogonal Reactivity Map
This molecule is a "chemical chameleon," offering three distinct sites for diversification:
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Site A: The Hydroxyl Group (-OH)
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Reactivity: Nucleophilic O-alkylation or O-acylation.
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Utility: Linker attachment or prodrug formation.
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Site B: The Aryl Bromide (-Br)
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Reactivity: Palladium-catalyzed cross-coupling (Suzuki, Buchwald).
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Utility: Extension of the carbon skeleton to access biaryl motifs.
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Site C: The Pyrazole C-3/C-5 Positions
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Reactivity: C-H activation or electrophilic aromatic substitution (if -OH is protected).
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Utility: Introduction of side chains to modulate potency.[2]
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Reactivity Diagram
Caption: Divergent synthesis pathways. The molecule serves as a hub for both O-functionalization and C-C bond formation.
Part 5: Applications in Drug Discovery[3]
Therapeutic Relevance
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Kinase Inhibition: The pyrazole-4-ol motif mimics the ATP-binding hinge region interactions often found in kinase inhibitors. The 2-bromobenzyl group occupies the hydrophobic "back pocket" of the enzyme.
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Soluble Guanylate Cyclase (sGC) Stimulators: Benzyl-pyrazole derivatives are structural analogs to known sGC stimulators (e.g., Riociguat precursors), used in treating pulmonary hypertension.
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Fragment-Based Design: Due to its low molecular weight (<300 Da) and high ligand efficiency, it is an ideal "fragment" for screening libraries.
Safety & Handling (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent debromination over long periods.
References
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PubChem Compound Summary . 1-(2-bromobenzyl)-1H-pyrazole (Analogous Core Structure). National Center for Biotechnology Information. [Link]
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Journal of Medicinal Chemistry . Design and Synthesis of Pyrazole Derivatives as Kinase Inhibitors. (General Reference for Pyrazole Chemistry). [Link]
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Organic Process Research & Development . Scalable Synthesis of N-Benzyl Pyrazoles via Alkylation. [Link]
